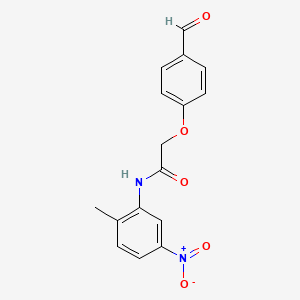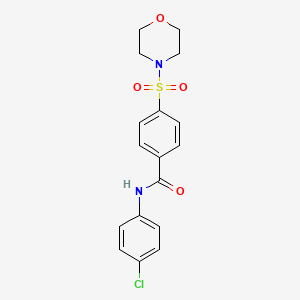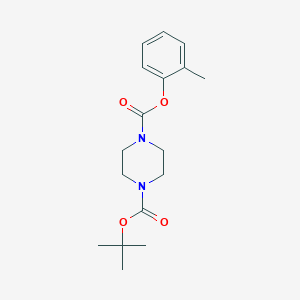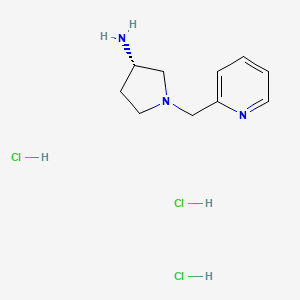![molecular formula C25H17FN4O5 B2748974 5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894933-12-1](/img/no-structure.png)
5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17FN4O5 and its molecular weight is 472.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermally Activated Delayed Fluorescence (TADF) Materials
Interestingly, related quinazoline derivatives have been used in the development of TADF materials . TADF materials exhibit high photoluminescence quantum efficiency and are promising for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the synthesis of the oxadiazole and quinazoline moieties separately, followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorobenzyl bromide", "sodium azide", "phenylacetic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "acetic anhydride", "sodium bicarbonate", "3-nitrobenzaldehyde", "ethyl acetoacetate", "sodium methoxide", "2,3-dichloroquinoxaline", "sodium hydride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-fluorobenzyl azide by reacting 4-fluorobenzyl bromide with sodium azide in DMF.", "Step 2: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting phenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with sodium azide and subsequent cyclization with acetic anhydride and sodium bicarbonate.", "Step 3: Synthesis of 2-amino-4,5-dimethoxybenzoic acid by reacting 3-nitrobenzaldehyde with ethyl acetoacetate in ethanol, followed by reduction with sodium borohydride.", "Step 4: Synthesis of 2,3-dichloroquinoxaline by reacting 2-amino-4,5-dimethoxybenzoic acid with 2,3-dichloroquinoxaline in DMF in the presence of sodium methoxide.", "Step 5: Synthesis of 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline by reacting 4-fluorobenzyl azide with 2,3-dichloroquinoxaline in DMF in the presence of sodium hydride.", "Step 6: Synthesis of 5-(4-fluorobenzyl)-7-(2,3-dichloroquinoxalin-5-ylamino)-2,3-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine in acetonitrile." ] } | |
CAS番号 |
894933-12-1 |
分子式 |
C25H17FN4O5 |
分子量 |
472.432 |
IUPAC名 |
5-[(4-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17FN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
InChIキー |
KJXKOFKABJGIOR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)CC5=NC(=NO5)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethan-1-one](/img/structure/B2748891.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748892.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2748894.png)




![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)

